



# Application Note: Transcriptomic Profiling of Oric-101 Treated Cells using RNA-Seq

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Oric-101 |           |
| Cat. No.:            | B609768  | Get Quote |

### Introduction

Oric-101 is a potent and selective antagonist of the glucocorticoid receptor (GR), a nuclear receptor that has been implicated in therapeutic resistance in various cancers.[1][2][3] Activation of GR signaling can promote cell survival and antagonize the effects of chemotherapy and other targeted agents.[4] Oric-101 works by binding to the glucocorticoid receptor, thereby inhibiting the activation of GR-mediated gene expression that can lead to proliferative and anti-apoptotic effects. By blocking this pathway, Oric-101 aims to overcome resistance to cancer therapeutics. Preclinical and clinical studies have employed RNA sequencing (RNA-seq) to investigate the pharmacodynamic effects of Oric-101 and to identify a "GR activation signature" as a potential biomarker of drug activity. This signature often includes well-established GR target genes such as FKBP5, GILZ, PER1, and KLF9.

This application note provides a detailed protocol for analyzing the transcriptomic effects of **Oric-101** in cancer cell lines using RNA-seq. It covers the experimental workflow from cell culture and treatment to bioinformatics data analysis, and provides examples of data presentation and visualization.

# **Signaling Pathway of Oric-101**

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids, translocates to the nucleus and regulates the expression of a wide array of genes. In some cancer cells, the activation of this pathway can lead to the upregulation of anti-



apoptotic and pro-survival genes, contributing to resistance to therapy. **Oric-101**, as a GR antagonist, blocks this signaling cascade.



Click to download full resolution via product page

Caption: Oric-101 signaling pathway. (Within 100 characters)

## **Experimental Protocols**

This section details the protocols for cell culture, **Oric-101** treatment, RNA extraction, and library preparation for RNA-seq.

#### **Cell Culture and Oric-101 Treatment**

- Cell Lines: Select appropriate cancer cell lines with known glucocorticoid receptor expression (e.g., triple-negative breast cancer, non-small cell lung cancer, or pancreatic ductal adenocarcinoma cell lines).
- Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
- Treatment Protocol:
  - Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
  - Prepare treatment media:
    - Vehicle control (e.g., 0.1% DMSO)



- Glucocorticoid agonist (e.g., 100 nM Dexamethasone) to induce GR activation.
- Oric-101 (e.g., 1 μM)
- Dexamethasone + Oric-101
- Aspirate the old media and wash the cells once with phosphate-buffered saline (PBS).
- Add the treatment media to the respective wells.
- Incubate the cells for the desired time point (e.g., 24 hours).
- Harvest the cells for RNA extraction.

### **RNA Extraction and Quality Control**

- RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an oncolumn DNase digestion step to remove any contaminating genomic DNA.
- RNA Quality Control:
  - Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
  - Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for sequencing.

### **RNA-Seq Library Preparation and Sequencing**

- Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves:
  - mRNA purification using oligo(dT) magnetic beads.
  - mRNA fragmentation.



- First and second-strand cDNA synthesis.
- End repair, A-tailing, and adapter ligation.
- PCR amplification of the library.
- Library Quality Control: Assess the size distribution and concentration of the prepared libraries using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
- Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x75 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a desired sequencing depth (e.g., 20-30 million reads per sample).

# **RNA-Seq Data Analysis Workflow**

The following workflow outlines the key steps for analyzing the RNA-seq data.





Click to download full resolution via product page

**Caption:** RNA-seq data analysis workflow. (Within 100 characters)

## **Data Presentation**



Quantitative data from the RNA-seq analysis should be summarized in clear and concise tables.

**Table 1: RNA Quality Control Metrics** 

| Sample ID            | Concentration<br>(ng/µL) | A260/A280 | A260/A230 | RIN |
|----------------------|--------------------------|-----------|-----------|-----|
| Vehicle_Rep1         | 150.2                    | 2.05      | 2.10      | 9.8 |
| Vehicle_Rep2         | 145.8                    | 2.06      | 2.12      | 9.7 |
| Dex_Rep1             | 162.5                    | 2.04      | 2.08      | 9.9 |
| Dex_Rep2             | 158.1                    | 2.05      | 2.11      | 9.8 |
| Oric101_Rep1         | 140.3                    | 2.07      | 2.15      | 9.6 |
| Oric101_Rep2         | 148.9                    | 2.06      | 2.13      | 9.7 |
| Dex+Oric101_Re<br>p1 | 155.4                    | 2.05      | 2.09      | 9.8 |
| Dex+Oric101_Re<br>p2 | 160.7                    | 2.04      | 2.10      | 9.9 |

**Table 2: Differentially Expressed GR Target Genes** 

(Dexamethasone vs. Vehicle)

| Gene Symbol    | log2FoldChange | p-value | padj    |
|----------------|----------------|---------|---------|
| FKBP5          | 4.5            | 1.2e-50 | 2.5e-46 |
| GILZ (TSC22D3) | 3.8            | 3.4e-45 | 5.1e-41 |
| PER1           | 3.2            | 7.8e-38 | 9.2e-34 |
| KLF9           | 2.9            | 1.5e-32 | 1.8e-28 |
| SGK1           | 2.5            | 4.6e-25 | 5.2e-21 |



Table 3: Reversal of GR Target Gene Expression by Oric-

101 (Dex+Oric-101 vs. Dex)

| Gene Symbol    | log2FoldChange | p-value | padj    |
|----------------|----------------|---------|---------|
| FKBP5          | -4.2           | 2.1e-48 | 4.3e-44 |
| GILZ (TSC22D3) | -3.6           | 5.8e-43 | 7.9e-39 |
| PER1           | -3.0           | 9.2e-36 | 1.1e-31 |
| KLF9           | -2.7           | 2.4e-30 | 3.1e-26 |
| SGK1           | -2.3           | 6.3e-23 | 7.5e-19 |

#### Conclusion

This application note provides a comprehensive framework for investigating the transcriptomic effects of the GR antagonist **Oric-101** using RNA-seq. The detailed protocols for cell-based assays and bioinformatics analysis, along with structured data presentation and clear visualizations of the underlying biology and workflows, offer a robust guide for researchers in drug development and cancer biology. The analysis of the "GR activation signature" provides a powerful tool for assessing the pharmacodynamic effects of **Oric-101** and for identifying potential biomarkers of response. While **Oric-101**'s clinical development has faced challenges, the methodologies described here remain highly relevant for the preclinical and translational study of GR antagonists and other targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oricpharma.com [oricpharma.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]



- 4. ORIC-101 News LARVOL Sigma [sigma.larvol.com]
- To cite this document: BenchChem. [Application Note: Transcriptomic Profiling of Oric-101
  Treated Cells using RNA-Seq]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b609768#analyzing-rna-seq-data-from-oric-101-treated-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com